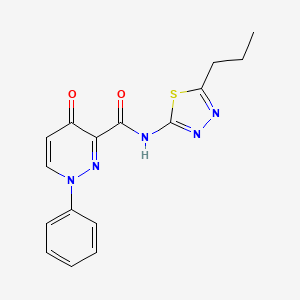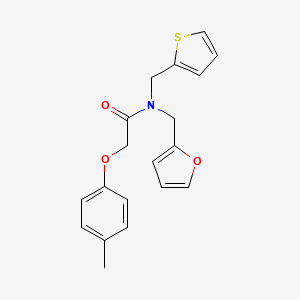![molecular formula C18H15BrFNO5S2 B11392791 4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(isopropylsulfonyl)-1,3-oxazole](/img/structure/B11392791.png)
4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(isopropylsulfonyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(isopropylsulfonyl)-1,3-oxazole is a complex organic compound characterized by the presence of bromine, fluorine, and sulfonyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(isopropylsulfonyl)-1,3-oxazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Bromine and Fluorine: Halogenation reactions are employed to introduce bromine and fluorine atoms into the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(isopropylsulfonyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(isopropylsulfonyl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(isopropylsulfonyl)-1,3-oxazole involves its interaction with specific molecular targets. The sulfonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)sulfonyl]aniline
- 4-[(4-Bromophenyl)sulfonyl]benzaldehyde
- 4-[(4-Bromophenyl)sulfonyl]morpholine
Uniqueness
Compared to similar compounds, 4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(isopropylsulfonyl)-1,3-oxazole is unique due to the presence of both bromine and fluorine atoms, as well as multiple sulfonyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H15BrFNO5S2 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfonyl-1,3-oxazole |
InChI |
InChI=1S/C18H15BrFNO5S2/c1-11(2)27(22,23)18-17(28(24,25)15-9-5-13(19)6-10-15)21-16(26-18)12-3-7-14(20)8-4-12/h3-11H,1-2H3 |
InChI Key |
PMZFRAAMDALXPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[1-(3-Methylbenzoyl)piperidin-2-yl]ethyl}azepane](/img/structure/B11392713.png)
![ethyl 4-{[(7,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11392716.png)
![6-(4-ethylphenyl)-N-(3-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392721.png)
![1-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11392728.png)


![4-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11392755.png)
![ethyl 3-[3-(1,3-benzodioxol-5-ylmethyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate](/img/structure/B11392761.png)
![10-(4-fluorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11392763.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11392766.png)
![methyl 4-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11392769.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B11392779.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11392782.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B11392793.png)
